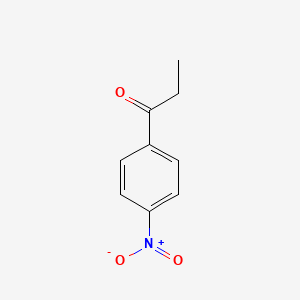

1-(4-Nitrophenyl)propan-1-one

描述

Significance of Aryl Alkyl Ketones in Organic Chemistry

Aryl alkyl ketones are a class of organic compounds featuring a carbonyl group bonded to an aromatic ring and an alkyl group. fiveable.me This structural motif is of fundamental importance in organic chemistry for several reasons. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. fiveable.menumberanalytics.comnumberanalytics.com The versatility of aryl alkyl ketones stems from their reactivity; they can undergo a variety of transformations, such as nucleophilic addition, electrophilic substitution, and condensation reactions. numberanalytics.com Common synthetic routes to aryl alkyl ketones include the Friedel-Crafts acylation. fiveable.me Furthermore, the carbonyl group can be reduced to form secondary alcohols or completely removed to yield alkanes, expanding their synthetic utility. fiveable.me

Structural Features and Reactivity Context of 1-(4-Nitrophenyl)propan-1-one

The specific structure of this compound, with its particular arrangement of functional groups, dictates its chemical behavior and reactivity.

Influence of the Nitro Group on Electronic Properties

The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that profoundly influences the electronic environment of the entire molecule. nih.govwikipedia.org It deactivates the aromatic ring towards electrophilic substitution while making it more susceptible to nucleophilic aromatic substitution. wikipedia.org This strong electron-withdrawing nature, which operates through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring. nih.gov This effect is more pronounced than that of other electron-withdrawing groups like nitriles or carbonyls. rsc.org The presence of the nitro group results in a high dipole moment for the molecule. libretexts.org

Reactivity Profile of the Propanone Moiety

The propanone moiety, which contains the ketone functional group, is the primary site of reactivity for many chemical transformations. The carbonyl carbon is electrophilic, making it a target for nucleophiles. numberanalytics.comwikipedia.org The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) are more acidic than those in simple alkanes, allowing for the formation of enolates which can then act as nucleophiles. wikipedia.org Ketones can undergo a range of reactions, including:

Nucleophilic addition: This is a characteristic reaction where a nucleophile adds to the carbonyl carbon. ncert.nic.in

Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. msu.edu

Oxidation: Ketones can be cleaved by strong oxidizing agents under harsh conditions. wikipedia.org

Reactions at the α-carbon: The acidity of the α-hydrogens facilitates reactions such as α-halogenation and aldol (B89426) condensations. wikipedia.org

Overview of Current Research Trajectories and Gaps

Current research involving this compound and structurally similar compounds spans several areas. For instance, derivatives of this ketone have been synthesized and investigated for their potential biological activities. One study explored the synthesis of 3-aryl-1-(5-methylisoxazol-3-ylamino)-1-(4-nitrophenyl)propan-1-one derivatives and evaluated their potential as antidiabetic agents. ingentaconnect.com Another area of research focuses on the utility of related compounds as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

A study on a related compound, 3-hydroxy-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-propan-1-one, investigated its potential as an antioxidant additive to delay the aging process in diesel fuels. enenstrg.com Research has also been conducted on the α-arylation of ketones, a key C-C bond-forming reaction, though specific studies focusing solely on this compound in this context are not prevalent. organic-chemistry.org

While the synthesis and some biological applications of derivatives are being explored, there appear to be gaps in the comprehensive study of the fundamental reaction mechanisms and photophysical properties of this compound itself. Further research could delve deeper into its specific reaction kinetics, explore its potential in asymmetric synthesis, and investigate its utility in materials science, building upon the foundational knowledge of its structural and electronic properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9NO3 | nih.gov |

| Molecular Weight | 179.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3758-70-1 | nih.gov |

| Boiling Point | 289.4°C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 132.9°C | alfa-chemistry.com |

| Density | 1.199 g/cm³ | alfa-chemistry.com |

Structure

3D Structure

属性

IUPAC Name |

1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSEJJUUBOESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191012 | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3758-70-1 | |

| Record name | 1-(4-Nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-NITROPROPIOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Nitrophenyl Propan 1 One and Its Derivatives

Classical Synthetic Pathways and Modern Adaptations

Classical synthetic routes have been refined over the years to improve yields, reduce reaction times, and employ more environmentally benign conditions. These adaptations often involve new catalytic systems or solvent media while relying on the fundamental bond-forming strategies of organic chemistry.

4-Nitroacetophenone is a readily available and versatile starting material for the synthesis of 1-(4-nitrophenyl)propan-1-one and a wide array of its derivatives. The presence of the ketone and the electron-withdrawing nitro group on the aromatic ring dictates its reactivity in several key transformations.

The bromination of acetophenone (B1666503) derivatives can occur either at the α-carbon of the keto group or on the aromatic ring. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on the phenyl ring. For 4-nitroacetophenone, α-bromination is a common pathway to produce α-haloketones, which are valuable synthetic intermediates. The reaction typically proceeds with bromine in a suitable solvent or using N-bromosuccinimide (NBS).

For instance, the synthesis of α-bromo-4'-nitroacetophenone can be achieved using bromine in methanol. researchgate.net This product is a key intermediate for further functionalization, such as in the synthesis of substituted thiazoles. scirp.org The reaction conditions can be tuned to favor monobromination over dibromination. researchgate.net

Table 1: Regioselective Bromination of 4-Nitroacetophenone Derivatives

| Product | Brominating Agent | Solvent | Key Findings | Reference |

| α-Bromo-4'-nitroacetophenone | Bromine (Br₂) | Methanol | Provides a route to the α-brominated ketone, an alternative to using molecular bromine directly. | researchgate.net |

| α-Bromo-4'-nitroacetophenone | N-Bromosuccinimide (NBS) | Ionic Liquid | Reaction proceeds to give the desired product, which can be used to synthesize thiazoles. | scirp.org |

| 2-Bromo-4'-hydroxy-3'-nitroacetophenone | Bromine (Br₂) | Acetic Acid | Bromination occurs on the aromatic ring of the nitrated 4-hydroxyacetophenone precursor. | |

| 1-(4-Bromo-2-nitrophenyl)propan-2-one | Bromine or NBS | Not specified | Synthesis involves bromination of a 4-nitroacetophenone derivative followed by acylation. |

This table presents selected examples of regioselective bromination reactions on 4-nitroacetophenone and related structures.

The Mannich reaction is a three-component condensation that provides a powerful tool for synthesizing β-amino carbonyl compounds, known as Mannich bases. ijraps.in In this reaction, 4-nitroacetophenone, which contains an active hydrogen atom, reacts with an aldehyde (often formaldehyde (B43269) or an aromatic aldehyde) and a secondary amine. ijraps.in These reactions are typically catalyzed by acid, such as concentrated hydrochloric acid. researchgate.netingentaconnect.com

A variety of Mannich bases have been prepared from 4-nitroacetophenone, substituted benzaldehydes, and amines like morpholine. ijraps.inijraps.in These derivatives are of interest for their potential biological activities. ijraps.in Research has demonstrated the synthesis of novel 3-aryl-1-(5-methylisoxazol-3-ylamino)-1-(4-nitrophenyl)propan-1-one derivatives through a direct Mannich reaction catalyzed by concentrated HCl. ingentaconnect.com

Table 2: Synthesis of Mannich Bases from 4-Nitroacetophenone

| Aldehyde | Amine | Product | Catalyst | Yield | Reference |

| Aromatic Aldehydes | 3-Amino-5-methylisoxazole | 3-Aryl-1-(5-methylisoxazol-3-ylamino)-1-(4-nitrophenyl)propan-1-one | Conc. HCl | Not specified | ingentaconnect.com |

| Substituted Benzaldehydes | Morpholine | 3-Aryl-1-(4-nitrophenyl)-3-morpholinopropan-1-one | Not specified | Good to moderate | ijraps.inijraps.in |

| Benzaldehyde (B42025) | Aromatic Amines | 1-(4-Methylphenyl)-3-aryl-3-arylamino-1-propanones* | Conc. HCl | 61-96% | researchgate.net |

*Note: This example uses 4-methylacetophenone, a structurally similar ketone, to illustrate typical yields and conditions.

This table summarizes representative Mannich reactions utilizing 4-nitroacetophenone and a related ketone as the active hydrogen component.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. When 4-nitroacetophenone is reacted with various substituted benzaldehydes, it yields chalcones, which are precursors to flavonoids and isoflavonoids. rasayanjournal.co.in This reaction is straightforward and is a common method for synthesizing diverse chalcone (B49325) derivatives. japsonline.com

The reaction is typically carried out by refluxing an equimolar mixture of 4-nitroacetophenone and a substituted benzaldehyde in ethanol (B145695) with a base catalyst like sodium hydroxide (B78521). rasayanjournal.co.in Alternatively, acid catalysts such as concentrated HCl or H₂SO₄ can be employed. bibliomed.org The presence of the nitro group on the acetophenone ring influences the reactivity and the properties of the resulting chalcone. jocpr.com

Table 3: Claisen-Schmidt Condensation of 4-Nitroacetophenone with Aldehydes

| Aldehyde | Catalyst | Product | Yield | Reference |

| Substituted Benzaldehydes | NaOH (40%) | (E)-1-(4-nitrophenyl)-3-aryl-prop-2-en-1-one | Average | rasayanjournal.co.in |

| Furfural | NaOH | (E)-3-(Furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | Not specified | iiste.orgiiste.org |

| 2-Chlorobenzaldehyde | Conc. H₂SO₄ | (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Not specified | bibliomed.org |

| 4-Hydroxybenzaldehyde | Conc. HCl | (E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 75% | bibliomed.org |

This table highlights examples of chalcone synthesis starting from 4-nitroacetophenone via the Claisen-Schmidt condensation.

Alternative synthetic pathways to this compound and its analogs begin with precursors other than 4-nitroacetophenone. Both 4-nitrobenzyl chloride and 4-nitrobenzaldehyde (B150856) are viable starting materials. ontosight.ai

Synthesis from 4-nitrobenzyl chloride can involve its conversion into an organometallic reagent, such as a Grignard reagent, which can then react with a propanoyl electrophile. Another approach could involve nucleophilic substitution with a cyanide anion, followed by hydrolysis to 4-nitrophenylacetic acid and subsequent chain extension and conversion to the target ketone.

Synthesis from 4-nitrobenzaldehyde offers several possibilities. One method involves the addition of a two-carbon nucleophile to the aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. For example, a convenient, catalyst- and solvent-free method involves the direct benzylic addition of 2-ethylpyridine (B127773) to 4-nitrobenzaldehyde, which after oxidation would yield a related structure. beilstein-journals.org Another multi-step approach involves the reduction of 4-nitrobenzaldehyde to 1-(4-nitrophenyl)-propane-1,3-diol, which can then be chemically modified to yield derivatives like 4-(p-nitrophenyl)cyclophosphamide. google.com

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. nih.gov This reaction is highly valuable for producing β-nitro alcohols, which are versatile synthetic intermediates. nih.govresearchgate.net When 4-nitrobenzaldehyde is used as the carbonyl component, it reacts with nitroalkanes in the presence of a base catalyst to form the corresponding β-nitro alcohol.

For example, the reaction between 4-nitrobenzaldehyde and nitromethane (B149229) yields 1-(4-nitrophenyl)-2-nitroethanol. A variety of catalytic systems have been developed to promote this transformation under mild conditions, including biopolymers like keratin (B1170402) and metal ion-crosslinked alginates. nih.govrsc.org Remarkably, the reaction has also been shown to proceed efficiently in tap water without any added catalyst. thieme-connect.com Using nitroethane instead of nitromethane would produce 1-(4-nitrophenyl)-2-nitropropan-1-ol, a direct precursor to the amino alcohol derivative.

Table 4: Catalytic Systems for the Henry Reaction of 4-Nitrobenzaldehyde

| Nitroalkane | Catalyst/Medium | Product | Key Findings | Reference |

| Nitromethane | Ca²⁺–Alginate Hydrogel Beads / DMSO | 1-(4-Nitrophenyl)-2-nitroethanol | The catalyst is heterogeneous, recyclable, and efficient at room temperature. | rsc.org |

| Nitromethane | Keratin Powder / DMSO | 1-(4-Nitrophenyl)-2-nitroethanol | Demonstrates the ability of a biopolymer to catalyze C-C bond formation. | nih.gov |

| Nitromethane | Tap Water (catalyst-free) | 1-(4-Nitrophenyl)-2-nitroethanol | Highly effective, green protocol; the tap water medium can be recycled. | thieme-connect.com |

| Nitromethane | 10% KF/NaY / Methanol-Water | 1-(4-Nitrophenyl)-2-nitroethanol | Zeolite-based catalyst offers excellent yield and selectivity under microwave irradiation. | researchgate.net |

| Nitroethane | Tertiary Amines | 1-(4-Nitrophenyl)-2-nitropropan-1-ol | General method for synthesizing β-nitroalcohols from aromatic aldehydes. | researchgate.net |

This table showcases various conditions and catalysts employed for the Henry reaction starting with 4-nitrobenzaldehyde.

Friedländer Quinoline (B57606) Synthesis for Analogous Structures

While not a direct synthesis of this compound itself, the Friedländer synthesis is a powerful method for constructing quinoline rings, which can be considered analogous heterocyclic structures. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids (e.g., acetic acid, hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide). jk-sci.com

A significant modification of this process allows for the use of more readily available 2-nitroaryl carbonyls. In this domino reaction, the nitro group is first reduced in situ to an amine, which then undergoes the classical Friedländer condensation. researchgate.netnih.gov For instance, the reaction of a 2-nitrobenzaldehyde (B1664092) with a ketone in the presence of a reducing agent like iron powder in acetic acid (Fe/AcOH) yields a substituted quinoline. nih.govorganic-chemistry.org This one-pot procedure tolerates a wide range of functional groups and is highly efficient. organic-chemistry.org

The general mechanism involves an initial Knoevenagel or aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration (aromatization) to form the quinoline ring system. wikipedia.orgnih.gov This approach is crucial for creating complex heterocyclic molecules from precursors structurally related to this compound.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis offers efficient and selective routes to this compound and related ketones. Various strategies, including acid-catalyzed, transition-metal-catalyzed, and biocatalytic methods, have been developed.

Acid-Catalyzed Synthetic Protocols

The most direct synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene (B124822) with propanoyl chloride or propionic anhydride. libretexts.orglibretexts.org This reaction is a classic example of electrophilic aromatic substitution, where a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a propanoyl cation (acylium ion) electrophile. numberanalytics.commasterorganicchemistry.com

However, Friedel-Crafts reactions are notoriously difficult on strongly deactivated aromatic rings like nitrobenzene. libretexts.orglibretexts.org The electron-withdrawing nitro group makes the ring significantly less nucleophilic, thus hindering the electrophilic attack and often requiring harsh reaction conditions. ethz.ch Despite this limitation, the reaction remains a fundamental method for forming the C-C bond between the aromatic ring and the acyl group. masterorganicchemistry.com Alternative greener methods using metal triflates in deep eutectic solvents have also been explored for acylating other aromatic compounds, which could potentially be adapted for deactivated substrates. acs.org

Transition Metal-Catalyzed Transformations (e.g., Iridium Catalysis)

Modern transition-metal catalysis provides powerful alternatives to classical methods. Iridium-catalyzed reactions, in particular, have emerged as a robust tool for C-H activation, allowing for the direct functionalization of arenes. nih.govdiva-portal.org These methods can overcome some limitations of the Friedel-Crafts reaction, especially with functional group tolerance. nih.gov

Iridium catalysts can facilitate the hydroarylation of alkenes or the direct coupling of arenes with other partners. nih.gov For the synthesis of ketones, iridium-catalyzed C-H activation can be directed by existing functional groups on the aromatic ring. sioc-journal.cn While specific reports on the direct iridium-catalyzed synthesis of this compound are not prevalent, related transformations demonstrate the potential of this approach. For example, iridium catalysts are effective in the pH-dependent reduction of nitroalkenes to ketones, showcasing their compatibility with nitro groups under specific conditions. mdpi.com Furthermore, iridium-catalyzed C-H activation and annulation with alkynes have been used to synthesize complex heteroaromatics, indicating the versatility of these catalysts. rsc.org

Biocatalytic Reduction Strategies for Related Aromatic Ketones

Biocatalysis offers a green and highly selective approach for transforming ketones. Ketoreductases (KREDs) are enzymes that can reduce the carbonyl group of ketones like this compound to the corresponding chiral alcohol, (R)- or (S)-1-(4-nitrophenyl)propan-1-ol. nih.govzhaw.ch These reactions are prized for their exceptional stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee). researchgate.net

The process typically employs whole-cell biocatalysts or isolated enzymes, often with a cofactor regeneration system (e.g., using glucose dehydrogenase) to make the process economically viable. researchgate.netrsc.org The broad substrate range and exquisite selectivity of modern, engineered KREDs have made them superior to older methods like baker's yeast reductions. nih.govresearchgate.net Enzyme immobilization is another strategy used to enhance the stability and reusability of the biocatalyst. nih.gov Through techniques like directed evolution, KREDs can be optimized for industrial-scale production, achieving high efficiency and stereoselectivity for specific ketone substrates. zhaw.ch

Optimization of Synthetic Conditions and Yield Enhancements

Optimizing the synthesis of aromatic ketones, particularly on deactivated rings, is crucial for practical applications. For Friedel-Crafts acylations, key parameters include the choice of catalyst, solvent, temperature, and reaction time. While traditional Lewis acids like AlCl₃ are used in stoichiometric amounts, the development of more efficient, recyclable solid acid catalysts such as zeolites or metal triflates is a key area of research to make the process more environmentally friendly. researchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation and Related Reactions

| Reaction Type | Catalyst System | Substrate Example | Acylating Agent | Conditions | Yield | Reference |

| Friedel-Crafts | AlCl₃ (stoichiometric) | Nitrobenzene | Propanoyl chloride | Harsh conditions | Low to moderate | libretexts.org, libretexts.org |

| Friedel-Crafts | Metal Triflates in DES | Anisole | Benzoic anhydride | 100 °C, Microwave | High | acs.org |

| Domino Reduction-Friedländer | Fe/AcOH | 2-Nitrobenzaldehyde | Various Ketones | Reflux | 58-100% | nih.gov, organic-chemistry.org |

| Heterogeneous Catalysis | Zeolites | Anisole | Acetic anhydride | Mild conditions | Good | researchgate.net |

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Chiral analogs of this compound, such as β-amino ketones and chiral alcohols, are valuable synthetic intermediates. benthamscience.comresearchgate.net

Asymmetric hydrogenation is a powerful technique for producing chiral amines and alcohols from prochiral precursors. Transition metal catalysts, particularly those based on iridium and rhodium, paired with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of imines and enamides. acs.org For example, the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines using specific iridium-diphosphine catalysts has yielded products with excellent enantioselectivity (up to 94% ee) for nitrophenyl-substituted substrates. mdpi.com The Noyori asymmetric hydrogenation, using Ruthenium-BINAP catalysts, is a benchmark for the reduction of β-keto esters to chiral β-hydroxy esters with high enantioselectivity. harvard.edu

Another key strategy is the asymmetric Mannich reaction, which produces chiral β-amino ketones. benthamscience.comorganic-chemistry.org This can be achieved through organocatalysis, using chiral bifunctional catalysts like thiourea (B124793) derivatives to control the stereochemical outcome. acs.org These reactions can generate N-protected β-amino ketones from aldehydes, ketones, and an amine source with high diastereo- and enantioselectivity. organic-chemistry.org The development of methods for the stereoselective synthesis of β-amino ketones from chiral N-tert-butanesulfinyl imines also represents a robust approach to these important building blocks. mdpi.com

Table 2: Examples of Stereoselective Syntheses of Related Chiral Analogs

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Stereoselectivity (ee/de) | Reference |

| Asymmetric Hydrogenation | Ir-L4 Complex | 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline | Chiral Amine | 94% ee | mdpi.com |

| Asymmetric Hydrogenation | RuBr₂[(R)-BINAP] | β-Keto Ester | Chiral β-Hydroxy Ester | High ee | harvard.edu |

| Asymmetric Mannich Reaction | Chiral Thiourea Catalyst | Aldimine, Ketoester | β-Amino Ester | up to 99% ee | acs.org |

| Biocatalytic Reduction | Ketoreductase (KRED) | Prochiral Ketone | Chiral Alcohol | >99% ee | researchgate.net, nih.gov |

| Addition to Chiral Imine | Organolithium Reagent | N-tert-Butanesulfinyl Imine | Chiral β-Amino Ketone | Good diastereoselectivity | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 1 4 Nitrophenyl Propan 1 One

Mechanistic Investigations of Functional Group Transformations

The functional groups within 1-(4-nitrophenyl)propan-1-one provide distinct sites for chemical reactions, allowing for selective modifications under controlled conditions.

The carbonyl group (>C=O) in this compound is a primary site for nucleophilic addition reactions. ncert.nic.in The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom and the electron-withdrawing effect of the attached nitrophenyl ring. ontosight.ai

A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.

One of the significant challenges in the chemistry of this compound is the selective reduction of the ketone in the presence of the easily reducible nitro group. Standard strong hydride reagents would likely reduce both functional groups. A successful strategy involves converting the ketone into a tosylhydrazone, which can then be reduced to the corresponding methylene (B1212753) group (-CH₂-) using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). stackexchange.comechemi.com This method allows the nitro group to remain intact. stackexchange.comechemi.com

The nitro group (-NO₂) is highly susceptible to reduction, typically yielding the corresponding primary amine, 1-(4-aminophenyl)propan-1-one. This transformation is crucial for the synthesis of various pharmaceutical and chemical derivatives.

Selective reduction of the nitro group without affecting the ketone can be achieved using specific reagents. For instance, iron powder in the presence of acetic acid (Fe/AcOH) is effective for this purpose. This method is advantageous as it avoids catalysts like Palladium on carbon (Pd/C), which might interfere with other functional groups in more complex derivatives.

The resulting amino group is a versatile functional handle that can participate in a wide array of subsequent reactions, fundamentally altering the molecule's chemical and biological properties.

The reactivity of the phenyl ring is heavily influenced by the existing substituents. The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. It directs incoming electrophiles to the meta position. The propanoyl group is also deactivating and a meta-director. Therefore, further electrophilic substitution on the ring of this compound is generally difficult.

Conversely, the presence of a strong electron-withdrawing group like the nitro group, positioned para to a potential leaving group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group. The negative charge of the intermediate, known as a Meisenheimer complex, is effectively stabilized by the resonance delocalization onto the nitro group. wikipedia.org While this compound itself does not have a typical leaving group for SNAr, derivatives such as 1-(4-fluoro-3-nitrophenyl)propan-1-one (B1505017) would be highly reactive toward nucleophiles.

Studies on Nucleophilic Substitution Reactions at Adjacent Carbon Centers

The carbon atom adjacent to the carbonyl group, known as the α-carbon, possesses acidic protons. libretexts.org The acidity of these α-hydrogens is a result of the electron-withdrawing effect of the carbonyl group, which stabilizes the resulting conjugate base (an enolate) through resonance. libretexts.org

This enolate is a potent nucleophile and can react with various electrophiles, leading to substitution at the α-position. libretexts.org For example, the enolate can participate in base-catalyzed aldol (B89426) reactions. In a reaction involving a similar compound, 1-(4-hydroxy-3-nitrophenyl)propan-2-one (B2475970), treatment with sodium hydroxide (B78521) in ethanol (B145695) led to an aldol condensation product. The enolate can also react with halogens to produce α-halogenated carbonyl compounds. libretexts.org

Degradation Pathways and Stability Studies under Various Conditions

The stability of nitroaromatic compounds can be a concern under various environmental conditions. Studies on structurally related compounds provide insight into potential degradation pathways. For instance, a study on the use of 3-hydroxy-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)propan-1-one as a diesel fuel additive showed that the compound itself underwent photodegradation after UV irradiation, forming a gum-like deposit. enenstrg.com This suggests that this compound may also be susceptible to decomposition when exposed to sunlight or other sources of UV radiation.

Additionally, the stability can be affected by pH. In related phenolic nitro-compounds, alkaline conditions (pH > 9) can lead to deprotonation and increase the risk of degradation. High temperatures can also accelerate the reduction of the nitro group.

Influence of Substituents on Reaction Kinetics and Chemoselectivity

Modifying the substituents on the phenyl ring of this compound can significantly alter reaction rates (kinetics) and the preferential outcome of a reaction (chemoselectivity).

The electronic nature of the substituent plays a critical role. Adding further electron-withdrawing groups, such as a chlorine atom, can enhance the electrophilicity of the molecule and influence its reactivity in nucleophilic attacks.

Research on the aminolysis of 4-nitrophenyl X-substituted benzoates (a structurally analogous system) revealed that the reaction rates increase with more electron-withdrawing acyl substituents (X). nih.gov The study produced non-linear Hammett plots, which indicates that the reaction mechanism is complex and that the electronic demand on the substituent changes during the reaction, rather than a simple change in the rate-determining step. nih.gov

The influence of substituents is also evident in condensation reactions. A study on the Claisen-Schmidt condensation between substituted benzaldehydes and 4-methoxyacetophenone found that the presence of a nitro group on the benzaldehyde (B42025) reactant had a profound effect. jocpr.com When 4-nitrobenzaldehyde (B150856) or 2-nitrobenzaldehyde (B1664092) was used, the reaction did not proceed to the final dehydrated chalcone (B49325) product. Instead, it stopped at the intermediate aldol addition product, 3-hydroxy-1-(4-methoxyphenyl)-3-(nitrophenyl)propan-1-one. jocpr.com This demonstrates that the strongly electron-withdrawing nitro group can alter the reaction pathway, preventing the final elimination step under the studied conditions.

Table of Reaction Outcomes with Different Substituents

| Reactant 1 | Reactant 2 | Conditions | Product | Observation | Reference |

| 4-methoxyacetophenone | 4-nitrobenzaldehyde | NaOH, Ethanol (Conventional) | 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one | Reaction stops at aldol addition product; dehydration to chalcone does not occur. | jocpr.com |

| 4-methoxyacetophenone | 2-nitrobenzaldehyde | NaOH, Ethanol (Conventional) | 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one | Reaction stops at aldol addition product; dehydration to chalcone does not occur. | jocpr.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic connectivity can be assembled.

The structure of 1-(4-Nitrophenyl)propan-1-one contains three distinct sets of protons, which would result in three unique signals in the ¹H NMR spectrum:

Aromatic Protons: The para-substituted phenyl ring contains two sets of chemically non-equivalent protons. The two protons ortho to the electron-withdrawing nitro group (H-3/H-5) are expected to be the most deshielded, appearing as a doublet significantly downfield, likely in the range of δ 8.2-8.4 ppm. The two protons ortho to the propiophenone (B1677668) group (H-2/H-6) would also appear as a doublet, shifted slightly upfield from the other aromatic protons, anticipated around δ 8.0-8.2 ppm. The coupling between these adjacent aromatic protons would result in a characteristic doublet splitting pattern for both signals, with a coupling constant (J) typically around 8-9 Hz.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are adjacent to both the carbonyl group and the methyl group. The electron-withdrawing effect of the carbonyl group would shift this signal downfield. Due to spin-spin coupling with the three neighboring methyl protons, this signal is expected to appear as a quartet, likely in the region of δ 3.0-3.2 ppm.

Methyl Protons (-CH₃): The three protons of the terminal methyl group are the most shielded in the molecule. They are coupled to the two adjacent methylene protons and would, therefore, appear as a triplet. This signal is expected to be found in the upfield region of the spectrum, typically around δ 1.1-1.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-3, H-5) | 8.2 - 8.4 | Doublet (d) | ~8-9 |

| Aromatic (H-2, H-6) | 8.0 - 8.2 | Doublet (d) | ~8-9 |

| Methylene (-CH₂-) | 3.0 - 3.2 | Quartet (q) | ~7-8 |

| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | ~7-8 |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives rise to a single peak. Based on spectral data for this compound, seven distinct signals are observed.

The carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons show distinct signals, with the carbon atom directly bonded to the nitro group (C-4) and the carbon attached to the carbonyl group (C-1) appearing at lower fields than the other aromatic carbons. The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Observed Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198.5 |

| Aromatic (C-4) | ~150.5 |

| Aromatic (C-1) | ~141.5 |

| Aromatic (C-2, C-6) | ~129.2 |

| Aromatic (C-3, C-5) | ~123.9 |

| Methylene (-CH₂-) | ~32.0 |

| Methyl (-CH₃) | ~8.5 |

Although specific experimental 2D NMR spectra for this compound are not documented in the surveyed literature, their expected correlations can be inferred to confirm the structural assignments made from 1D NMR data.

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. A cross-peak would be expected between the methylene quartet (δ ~3.1 ppm) and the methyl triplet (δ ~1.2 ppm), confirming the connectivity of the ethyl fragment (-CH₂CH₃). Additionally, a cross-peak would be observed between the two aromatic doublets (δ ~8.3 ppm and δ ~8.1 ppm), confirming their ortho relationship on the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. Expected correlations would include:

The aromatic protons at δ ~8.3 ppm correlating with the aromatic carbon signal at δ ~123.9 ppm.

The aromatic protons at δ ~8.1 ppm correlating with the aromatic carbon signal at δ ~129.2 ppm.

The methylene protons at δ ~3.1 ppm correlating with the methylene carbon at δ ~32.0 ppm.

The methyl protons at δ ~1.2 ppm correlating with the methyl carbon at δ ~8.5 ppm.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups. While a spectrum for the exact molecule is not widely published, data from close analogs like 4'-nitroacetophenone (B150658) and general spectroscopic principles allow for a detailed assignment.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretching: Stronger bands corresponding to the asymmetric and symmetric stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹, in the 2985-2875 cm⁻¹ range.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band, characteristic of an aryl ketone, is anticipated in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

Nitro (NO₂) Group Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1550-1515 cm⁻¹ and a symmetric stretch between 1355-1335 cm⁻¹. These are highly characteristic and confirm the presence of the nitro functionality.

Aromatic C=C Stretching: Medium to weak absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted ring would produce a strong band in the 860-840 cm⁻¹ region.

Table 3: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic |

| 2985 - 2875 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1700 - 1680 | C=O Stretch | Aryl Ketone |

| 1550 - 1515 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| 1355 - 1335 | N=O Symmetric Stretch | Nitro (-NO₂) |

| 1610 - 1450 | C=C Stretch | Aromatic Ring |

| 860 - 840 | C-H Out-of-Plane Bend | p-Disubstituted Ring |

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is weaker in Raman than in IR, vibrations of symmetric, non-polar bonds are often stronger, making it particularly useful for characterizing the aromatic ring and the nitro group. Analysis of the FT-Raman spectrum of the closely related p-nitroacetophenone provides insight into the expected spectrum.

The most intense band in the FT-Raman spectrum is typically the symmetric stretching vibration of the nitro group, expected around 1345 cm⁻¹. This is a highly characteristic feature. Other significant bands include:

Aromatic Ring Vibrations: A strong band corresponding to the ring breathing mode is expected near 1600 cm⁻¹. A sharp, intense band resulting from a trigonal ring breathing mode of the 1,4-disubstituted ring is also characteristic and typically appears around 860 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the 3100-2800 cm⁻¹ region.

Carbonyl (C=O) Stretching: The carbonyl stretch, while weaker than in the IR spectrum, should be observable as a medium-intensity band around 1685 cm⁻¹.

The combination of these advanced spectroscopic methods provides a comprehensive and definitive structural characterization of this compound, leaving no ambiguity as to its chemical identity and constitution.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise data on the parent molecule and its characteristic fragments.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. This is particularly useful for unequivocally determining the mass of the molecular ion. In ESI-MS analysis of this compound, the molecule is typically protonated or adducted with a cation, such as sodium, to form charged species that can be detected by the mass analyzer. The expected ions would appear at mass-to-charge ratios (m/z) corresponding to these adducts.

Based on its molecular formula, C9H9NO3, the predicted m/z values for common adducts in ESI-MS are detailed below. The detection of these ions, particularly the protonated molecule [M+H]+, provides strong evidence for the compound's molecular weight. nih.govuni.lu

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀NO₃]⁺ | 180.0655 |

| [M+Na]⁺ | [C₉H₉NNaO₃]⁺ | 202.0475 |

| [M+NH₄]⁺ | [C₉H₁₃N₂O₃]⁺ | 197.0921 |

| [M-H]⁻ | [C₉H₈NO₃]⁻ | 178.0510 |

Table 1: Predicted m/z values for common ESI-MS adducts of this compound. Data sourced from computational predictions. nih.govuni.lu

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the ion, serving as definitive proof of the compound's molecular formula.

For this compound, the theoretical exact mass is 179.05824 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula as C9H9NO3, distinguishing it from any other combination of atoms that might have the same nominal mass.

While ESI is a soft ionization method, fragmentation analysis is often conducted using techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) where ions are fragmented through collision-induced dissociation. For this compound, the fragmentation pattern is dictated by the ketone and nitroaromatic functionalities. Key expected fragmentation pathways include:

α-Cleavage: The cleavage of the bond between the carbonyl carbon and the adjacent ethyl group is a characteristic fragmentation for ketones. This would result in the loss of an ethyl radical (•CH2CH3, 29 Da) to form the stable 4-nitrobenzoyl cation at m/z 150.

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a 4-nitrophenyl radical and a propanoyl cation (CH3CH2CO+) at m/z 57.

Cleavage related to the Nitro Group: The nitro group can undergo characteristic fragmentations, including the loss of NO (30 Da) and NO2 (46 Da) from the molecular ion or other fragments. For example, the fragment at m/z 150 could lose NO2 to yield a phenyl cation fragment at m/z 104.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

A search of the published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and specific geometric parameters are not available.

Should such a study be performed, it would yield crucial data, including:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the propanone and nitrophenyl moieties.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice.

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the propanone group, revealing any twisting of the molecule in the solid state.

This information is vital for understanding the molecule's physical properties and its interactions in a solid-state environment.

Multimodal Spectroscopic Approaches for Comprehensive Characterization

A comprehensive structural elucidation relies on the integration of data from multiple spectroscopic techniques. While each method provides a piece of the puzzle, their combination allows for cross-validation and a complete, unambiguous structural assignment. For this compound, a multimodal approach would synergistically combine data from mass spectrometry with other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mass Spectrometry (MS): As detailed above, HRMS would confirm the elemental composition (C9H9NO3).

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would indicate the presence of the aromatic ketone carbonyl (C=O) group, while characteristic strong peaks around 1520 cm⁻¹ and 1350 cm⁻¹ would confirm the asymmetric and symmetric stretching of the nitro (NO2) group, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the number and connectivity of hydrogen atoms. One would expect to see a triplet and a quartet in the aliphatic region for the ethyl group (–CH2CH3) and two doublets in the aromatic region for the para-substituted benzene (B151609) ring. ¹³C NMR would confirm the presence of nine distinct carbon atoms, including a signal far downfield (around 190-200 ppm) for the carbonyl carbon.

By integrating the precise mass and formula from MS with the functional group information from IR and the detailed carbon-hydrogen framework from NMR, a complete and confident structural assignment of this compound can be achieved.

Computational Chemistry and Theoretical Modeling of 1 4 Nitrophenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a standard tool for predicting molecular geometries, spectroscopic characteristics, and reactivity. However, specific DFT calculation results for 1-(4-Nitrophenyl)propan-1-one are not available in the reviewed literature. A typical DFT study on this molecule would encompass the following analyses:

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

For related aromatic ketones, the HOMO is often localized on the phenyl ring and the carbonyl group, while the LUMO is typically distributed over the electron-withdrawing nitro group and the aromatic system. d-nb.info A low HOMO-LUMO energy gap would suggest that this compound is a relatively reactive molecule, capable of participating in charge transfer interactions. scribd.com Without specific calculations, any values for these energy levels would be purely speculative.

Optimized Geometries and Conformational Analysis

Computational geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. shu.ac.uk For this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Conformational analysis would focus on the rotational freedom around the single bond connecting the carbonyl group to the phenyl ring and the orientation of the ethyl group. The presence of the ortho-hydrogens on the ring and the ethyl group's hydrogens would create steric considerations that influence the most stable conformation, particularly the dihedral angle between the plane of the phenyl ring and the carbonyl group.

Theoretical Spectroscopic Property Predictions (IR, Raman, NMR)

DFT calculations are routinely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical IR and Raman spectra would help assign the vibrational modes of the molecule, such as the characteristic stretching frequencies for the carbonyl (C=O) group (typically around 1680 cm⁻¹), the nitro (NO₂) group (symmetric and asymmetric stretches), and various C-H and C-C bonds within the aromatic ring and alkyl chain.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The electron-withdrawing effect of the nitro group would be predicted to cause a downfield shift for the aromatic protons and carbons, particularly those ortho and para to its position.

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with biological targets. Computational tools can map these weak interactions within the molecular structure. For this compound, potential C-H···O interactions involving the carbonyl or nitro oxygen atoms would be of particular interest in analyzing its crystal structure.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance. This analysis provides a detailed fingerprint of the types of interactions stabilizing the crystal, such as H···H, C···H, and O···H contacts. A Hirshfeld analysis for this compound would require crystallographic data (a .cif file) as a starting point, which would then be used to partition crystal space and analyze packing motifs.

Prediction of Nonlinear Optical Properties

The presence of an electron-donating alkyl system (the propionyl group) and a strong electron-withdrawing nitro group connected through a π-conjugated phenyl ring suggests that this compound could possess interesting nonlinear optical (NLO) properties. Computational methods can predict NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO response are valuable for applications in optoelectronics and photonics. Theoretical studies on similar "push-pull" aromatic systems have often revealed considerable hyperpolarizability values, indicating their potential as NLO materials.

Calculation of Thermodynamic Properties

The thermodynamic properties of this compound have been investigated using computational methods to predict its stability and behavior under various conditions. Techniques such as Density Functional Theory (DFT) are employed to calculate key thermodynamic parameters. researchgate.net For instance, quantum chemical calculations at different levels of theory, such as B3LYP/6-311G(d,p), CAM-B3LYP/6-311G(d,p), and M06-2X/6-311G(d,p), have been utilized to determine these properties in the gas phase. acs.org

Below is a table summarizing some of the computationally predicted thermodynamic and physical properties for this compound and related compounds.

| Property | Value for this compound | Reference |

| Molecular Weight | 179.17 g/mol | nih.govchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C9H9NO3 | nih.govchemicalbook.comalfa-chemistry.com |

| Boiling Point | 289.4ºC at 760 mmHg | alfa-chemistry.com |

| Flash Point | 132.9ºC | alfa-chemistry.com |

| Density | 1.199 g/cm³ | alfa-chemistry.com |

| XLogP3 | 2.2 | nih.gov |

| Topological Polar Surface Area | 62.9 Ų | nih.gov |

This table contains computationally predicted data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the provided results, the principles of MD are widely applied to understand the dynamic behavior of similar organic molecules. MD simulations can provide insights into the conformational flexibility of the propanone side chain relative to the nitrophenyl ring. These simulations can also model how the molecule interacts with solvent molecules and its stability over time. For related compounds, MD simulations have been used to assess ligand-receptor stability after docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For derivatives and analogs of this compound, QSAR models have been employed to correlate structural features with biological activities.

For example, QSAR models can be used to correlate parameters like the Hammett constants of substituents on the phenyl ring with the compound's bioactivity. In the context of enzyme inhibition, these models can help in designing more potent analogs by predicting how modifications to the chemical structure will affect the inhibitory activity. The development of a convenient QSAR model for predicting the complexation of diverse compounds with β-cyclodextrins highlights the utility of this approach in understanding molecular interactions. dntb.gov.ua

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and understanding the mechanism of action of bioactive compounds.

In studies involving derivatives of this compound, molecular docking has been utilized to investigate their interactions with biological targets. For instance, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor have shed light on the electrostatic interactions that could explain their binding affinities. mdpi.com Similarly, docking simulations have been performed to predict the binding affinities of related nitro-propanone derivatives to target proteins, which are then often validated with molecular dynamics simulations to assess the stability of the ligand-receptor complex.

These studies often reveal key interactions, such as hydrogen bonds and repulsive interactions, that govern the binding of the ligand to the active site of the protein. For example, in one study, repulsive interactions were observed between the p-nitro group of an aromatic ring and specific amino acid residues of the receptor. mdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies, often employing DFT methods, are crucial for elucidating the mechanisms of chemical reactions involving this compound and related compounds. These studies can calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway.

For instance, theoretical calculations have been used to scrutinize proposed reaction mechanisms by determining the relative energy barriers and activation energies of different reaction steps. researchgate.net In the context of similar nitroaromatic compounds, computational studies using DFT have been used to confirm regioselectivity in nitration reactions by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) energy. Furthermore, the proton-transfer reaction between 1-nitro-1-(4-nitrophenyl)ethane and hydroxide (B78521) has been proposed to proceed through a two-step preassociation mechanism based on theoretical data. psu.edu

Biological Activity and Pharmacological Research of 1 4 Nitrophenyl Propan 1 One and Its Derivatives

Antimicrobial and Antifungal Investigations

Derivatives of 1-(4-nitrophenyl)propan-1-one have demonstrated notable antimicrobial and antifungal properties. The presence of the nitro group is believed to enhance the ability of these compounds to interact with microbial cell membranes.

Nitro compounds are recognized for their antimicrobial effects, which can occur through the production of reactive intermediates that lead to DNA damage in microbial cells. Studies have indicated that nitro compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, some nitro derivatives have shown significant antimicrobial activity at low concentrations.

In the realm of antifungal research, certain derivatives have been evaluated for their efficacy against various fungal strains. For example, 1-(2-hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride was found to have the highest activity against Fusarium avenaceum with a Minimum Inhibitory Concentration (MIC) of 14.2 µM. nih.gov Similarly, other studies have reported the antifungal potential of related compounds against pathogens like Candida albicans and Aspergillus niger. mdpi.comekb.eg For example, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, a halogen-substituted triazole, exhibited good antifungal activity with MIC values ranging from 64 to 256 μg/mL against all tested strains. mdpi.com

A series of new N-phenylpiperazines, including derivatives of 1-(4-nitrophenyl)piperazine (B103982), were synthesized and tested for their activity against various pathogens. nih.govresearchgate.net While most of these compounds showed moderate effects, specific derivatives demonstrated notable activity against certain mycobacterial strains. nih.gov For instance, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride displayed significant inhibitory activity against M. kansasii. nih.gov

It's important to note that not all derivatives exhibit broad-spectrum activity. For example, in a study of naphthalene-based piperazines, the derivative containing a 4-nitrophenyl group did not show any zone of inhibition against the tested Gram-positive bacteria. derpharmachemica.com

Anticancer Potential and Cell Line Inhibition Studies

The anticancer potential of this compound derivatives has been a subject of investigation. Preliminary studies suggest that these compounds may inhibit enzymes involved in the proliferation of cancer cells.

One study focused on newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives. Among the synthesized compounds, 1-(4-nitrophenyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one (J-4) showed considerable anticancer activity against the A-549 (human lung carcinoma) cell line. innovareacademics.in This activity was observed at concentrations of 1000 µg/ml, 500 µg/ml, and 250 µg/ml. innovareacademics.in The cytotoxic concentration (CTC50) value for this compound was reported to be in the range of 190.00 to 514.00 µg/ml. innovareacademics.in The researchers suggested that the anticancer activity might be attributable to the presence of the electron-donating group, which could increase the basicity of the compound. innovareacademics.in

Another area of research involves chalcone (B49325) derivatives. Chalcones, which are precursors to flavonoids, have been investigated for various pharmacological activities, including anticancer effects. jrespharm.com While a study on 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one derivatives did not specifically include a 4-nitrophenyl substitution on the propenone-linked phenyl ring, it highlights the general interest in this class of compounds for anticancer research. jrespharm.com

The table below summarizes the anticancer activity of a notable this compound derivative.

| Compound | Cell Line | Concentration | Activity | CTC50 (µg/ml) |

| 1-(4-nitrophenyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one (J-4) | A-549 | 1000, 500, 250 µg/ml | Significant | 190.00 - 514.00 |

Enzyme Inhibition and Receptor Binding Assays

Derivatives of this compound have been explored as inhibitors of various enzymes. Research has indicated that the nitrophenol moiety can interact with the active sites of enzymes, leading to their inhibition.

One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. Some studies suggest that these compounds can inhibit COX enzymes, potentially leading to anti-inflammatory effects. Additionally, research on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives as selective COX-2 inhibitors has shown promise, with some compounds exhibiting potent inhibitory activity. researchgate.net

Furthermore, derivatives have been investigated for their ability to inhibit trypanothione (B104310) reductase (TR), an essential enzyme in Leishmania. semanticscholar.org One study identified a compound, 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate, as capable of binding to a unique site on the enzyme, competing with NADPH. semanticscholar.org This finding has spurred the design and synthesis of new 3-amino-1-arylpropan-1-one derivatives as potential Leishmania infantum TR inhibitors. semanticscholar.org

The interaction of these compounds with serotonin (B10506) receptors has also been considered. The presence of a nitrophenyl group may enhance the affinity of these compounds for serotonin receptors, particularly the 5-HT1A subtype, which is involved in mood regulation. smolecule.com

Studies on Specific Biological Pathways and Receptors

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

Research has been conducted on derivatives of this compound for their potential as peroxisome proliferator-activated receptor (PPAR) agonists. benthamdirect.comresearchgate.net PPARs are a group of nuclear receptor proteins that play a crucial role in regulating cellular differentiation, development, and metabolism.

In one study, fifteen new 3-aryl-1-(5-methylisoxazol-3-ylamino)-1-(4-nitrophenyl)propan-1-one derivatives were synthesized and evaluated for their PPAR response element activity. benthamdirect.com While all compounds showed weak antidiabetic activities, one compound demonstrated a promising relative agonist activity of 99.55% at a concentration of 27.2 nmol·mL−1. benthamdirect.com This particular compound was identified as a potential dual-target antidiabetic lead compound. benthamdirect.com

Another study focused on the design and synthesis of PPARα/γ dual agonists. acs.orgacs.org Although this research centered on a different core structure, it highlights the ongoing interest in developing compounds that can modulate PPAR activity for the treatment of metabolic disorders. acs.orgacs.org

α-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, is a key strategy for managing diabetes. Several studies have investigated the α-glucosidase inhibitory potential of this compound derivatives. benthamdirect.comnih.govcmu.ac.thnih.govgoogle.com

In the study of 3-aryl-1-(5-methylisoxazol-3-ylamino)-1-(4-nitrophenyl)propan-1-one derivatives, the most promising compound for PPAR agonism also exhibited α-glucosidase inhibitory activity of 35.21% at a concentration of 13.6 nmol·mL−1. benthamdirect.com

Another research effort synthesized aza-flavanone derivatives from 2-nitroacetophenone and evaluated their α-glucosidase inhibitory activity. nih.gov The results showed that compounds with electron-withdrawing groups on the phenyl ring, such as the 4-trifluoromethyl phenyl derivative, exhibited significantly higher α-glucosidase inhibitory activity. nih.gov

Furthermore, various quinazolin-4(3H)-one derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significantly stronger inhibition than the standard drug, acarbose. nih.gov These findings suggest that the this compound scaffold and its derivatives are a promising area for the development of new antidiabetic agents.

Elucidation of Mechanisms of Biological Action

The biological activities of this compound and its derivatives are intrinsically linked to their chemical structure. The presence of the nitro group and the ketone functional group are key to their interactions with biological targets.

The nitro group, being electron-withdrawing, can undergo reduction to form reactive intermediates. These intermediates can then interact with biological molecules such as DNA, leading to the antimicrobial effects observed in some studies. In the context of anticancer activity, the electrophilic character enhanced by the nitro group may allow the compound to participate in various biochemical reactions within cancer cells.

Molecular docking studies have been employed to further understand these interactions. For example, in the investigation of α-glucosidase inhibitors, docking studies have helped to analyze the interaction between the most potent derivatives and the active site of the enzyme. nih.gov These computational approaches, combined with experimental data, are crucial for elucidating the precise mechanisms by which these compounds exert their pharmacological effects and for guiding the design of new, more potent derivatives.

Pharmacological Target Identification and Validation

The pharmacological activities of this compound and its derivatives are diverse, with research indicating their potential to interact with various biological targets. The core structure, featuring a propan-1-one linker and a nitrophenyl group, serves as a versatile scaffold for the development of compounds with a range of therapeutic applications. ontosight.ai

Derivatives of this compound have been investigated for their anticonvulsant activity . nih.gov For instance, certain Mannich and Schiff bases of 1,5-benzodiazepines, synthesized using p-nitroacetophenone (a related compound), have shown efficacy in isoniazid (B1672263) and thiosemicarbazide-induced convulsion models. nih.gov While the specific molecular targets for these anticonvulsant effects are not fully elucidated in the provided context, benzodiazepines are known to modulate the activity of GABA-A receptors. nih.gov

Furthermore, derivatives of this compound have been explored for their antimicrobial properties . nih.govderpharmachemica.com The nitro group is a key feature, as nitro compounds can generate reactive intermediates upon reduction, leading to DNA damage in microbial cells. Studies have shown activity against both Gram-positive and Gram-negative bacteria. For example, some 1-(4-nitrophenyl)piperazine derivatives have demonstrated inhibitory activity against Staphylococcus aureus and various mycobacteria strains. nih.gov Another study highlighted the antimicrobial potential of 1-(4-hydroxy-3-nitrophenyl)propan-2-one (B2475970) against Staphylococcus aureus and Escherichia coli.

Enzyme inhibition is another significant area of pharmacological research for these compounds. lookchem.com The ketone and nitro functional groups can interact with molecular targets, modulating biological pathways. For example, 1-(4-hydroxy-3-nitrophenyl)propan-2-one has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. Additionally, some derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a possible role in managing diabetes. The compound 1-(4-nitrophenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one has been used in studies of enzyme inhibition to understand the interactions between enzymes and their inhibitors. lookchem.com

Some derivatives have also shown potential anticancer activity . For example, 1-(2-nitrophenyl)propan-1-one (B92437) exhibited moderate potency against prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.

The validation of these pharmacological targets often involves a combination of in vitro and in vivo studies. In vitro assays, such as enzyme inhibition assays and antimicrobial susceptibility tests, provide initial data on the compound's efficacy. nih.gov For anticonvulsant activity, animal models of seizures are employed. nih.gov Further validation can be achieved through molecular docking studies to predict the binding affinity of the compounds to their target enzymes.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. gardp.org These studies involve systematically modifying the chemical structure and evaluating the impact on pharmacological effects, aiming to enhance potency and selectivity while minimizing toxicity. gardp.orgresearchgate.net

For anticonvulsant activity , SAR studies on related 1,5-benzodiazepine derivatives have provided valuable insights. It has been observed that chloro-substituted derivatives tend to be better anticonvulsant agents than their nitro-substituted counterparts. nih.gov Additionally, compounds with less substitution at the 1st position of the benzodiazepine (B76468) ring and the presence of methyl groups at the 2nd and 4th positions were found to be more active. nih.gov

In the context of antimicrobial activity , the presence and position of substituents on the phenyl ring significantly influence efficacy. For instance, in a series of 4(3H)-quinazolinone antibacterials derived from related structures, variations on the phenyl ring were explored. acs.org While para-substitution was generally not well-tolerated, meta and ortho substitutions were equally active. acs.org The introduction of a nitro group is a common strategy to enhance antimicrobial properties, as it can be reduced to form reactive species that damage microbial DNA. The lipophilicity of the molecule, which can be modified by adding alkyl chains, also plays a role in its ability to interact with bacterial cell membranes.

Regarding enzyme inhibition , SAR studies have shown that the nature and position of substituents are critical. For example, in a series of benzylideneacetophenone derivatives (chalcones), the presence of electron-donating groups on the para-position of both aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov For tyrosinase inhibitors, the discovery of 4-functionalized phenyl-O-beta-D-glycosides as a new class of inhibitors highlights the importance of the substituent group. idrblab.net

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to correlate the physicochemical properties of substituents (e.g., Hammett constants) with their biological activity. This approach can predict the activity of new analogs and guide the design of more potent compounds. For example, electron-withdrawing groups like chlorine can enhance the binding of anticonvulsant derivatives to hydrophobic enzyme pockets.

The following table summarizes some key SAR findings for derivatives of this compound and related compounds:

| Biological Activity | Structural Modification | Effect on Activity | Reference |

| Anticonvulsant | Chloro-substitution on benzodiazepine ring | Increased activity compared to nitro-substitution | nih.gov |

| Anticonvulsant | Less substitution at position 1 of benzodiazepine | Increased activity | nih.gov |

| Antimicrobial | Para-substitution on quinazolinone ring | Generally not tolerated | acs.org |

| Antimicrobial | Meta and ortho-substitution on quinazolinone ring | Maintained activity | acs.org |

| Anti-inflammatory/Antioxidant | Electron-donating groups at para-position of chalcone rings | Enhanced activity | nih.gov |

Role as Pharmaceutical Intermediates and Precursors in Drug Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a variety of more complex and pharmacologically active molecules. ontosight.ai Their chemical structure, containing a reactive ketone group and a modifiable nitro group, makes them versatile building blocks in medicinal chemistry. ontosight.ai

A significant application of these compounds is in the synthesis of heterocyclic compounds . For example, they are used in the preparation of 1,5-benzodiazepines, which are known for their sedative, hypnotic, and anticonvulsant properties. nih.gov The synthesis involves the condensation of o-phenylenediamine (B120857) with ketones like p-nitroacetophenone. nih.gov Similarly, they serve as precursors for thiazole (B1198619) derivatives, which have also shown anticonvulsant activity. tandfonline.com

Derivatives of this compound are also used to synthesize cathinone derivatives . nih.gov Synthetic cathinones are a class of psychoactive substances, and understanding their synthesis from precursors like this compound is important for forensic and regulatory purposes. nih.govdiva-portal.org

Furthermore, these compounds are intermediates in the synthesis of drugs with various therapeutic applications. For example, 3-nitro-1-(4-octylphenyl)propan-1-one, a related compound, is an intermediate in the synthesis of Fingolimod , a drug used to treat multiple sclerosis. google.com The synthesis involves the reaction of octylbenzene (B124392) with a 3-nitropropanoic acid derivative. google.com The intermediate, 3-nitro-1-(4-octylphenyl)propan-1-ol, can be unstable, and its hydroxyl group is often protected during subsequent synthetic steps. google.com